REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=S)[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:6]=2[CH:19]=1.[C:20]([CH2:22][C:23]([NH:25][NH2:26])=O)#[N:21]>C(O)CCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:23]([CH2:22][C:20]#[N:21])=[N:25][N:26]=[C:10]3[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:6]=2[CH:19]=1
|
Name
|
|
Quantity
|
5.72 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2)=S)C2=CC=CC=C2)C1
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
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C(#N)CC(=O)NN
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Name
|
|
Quantity
|
275 mL
|
Type
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solvent
|
Smiles
|
C(CCC)O
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Name
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8-chloro-6-phenyl-4H-s-triazolo[4,3a][1,4]benzodiazepine-1-acetonitrile
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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is refluxed for 7.5 hours with a slow stream of nitrogen bubbling through the mixture
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Duration
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7.5 h
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Type
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CONCENTRATION
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Details
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The mixture is then concentrated in vacuo
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Type
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EXTRACTION
|
Details
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extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue is chromatographed on silica gel (400 g.) with 2% methanol- 98% CHCl3
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Type
|
WASH
|
Details
|
The product eluted from the column
|
Type
|
CUSTOM
|
Details
|
is crystallized from ethyl acetate-Skellysolve B hexanes
|
Type
|
CUSTOM
|
Details
|
to give 2.62 g
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CC#N)C3=CC=CC=C3)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |